molecular formula C9H14N4O B1385189 3-[(3-Pyridinylmethyl)amino]propanohydrazide CAS No. 1040688-10-5

3-[(3-Pyridinylmethyl)amino]propanohydrazide

Cat. No.: B1385189
CAS No.: 1040688-10-5
M. Wt: 194.23 g/mol
InChI Key: AAFLSWRTWXIYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Pyridinylmethyl)amino]propanohydrazide (CAS 1040688-10-5) is an organic compound with the molecular formula C9H14N4O and a molecular weight of 194.24 g/mol . It is classified as an irritant and requires appropriate safety handling; it may cause an allergic skin reaction and serious eye irritation . Researchers should wear protective gloves, clothing, and eye protection, and rinse cautiously with water if in contact with eyes . While the specific research applications of this exact compound are not fully detailed in the literature, its structure suggests potential as a valuable intermediate in organic synthesis and medicinal chemistry. Related structural analogs, particularly those featuring a 3-aminopropanamide backbone, have been investigated for their antiplasmodial activity, indicating the research value of this chemical class in developing new therapeutic agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(pyridin-3-ylmethylamino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-13-9(14)3-5-12-7-8-2-1-4-11-6-8/h1-2,4,6,12H,3,5,7,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFLSWRTWXIYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(3-Pyridinylmethyl)amino]propanohydrazide, also known as a pyridinylmethyl derivative, has garnered attention in the fields of medicinal chemistry and pharmacology for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a hydrazide functional group linked to a pyridinylmethyl moiety. Its chemical structure can be represented as follows:

C10H14N4\text{C}_{10}\text{H}_{14}\text{N}_4

This structure is crucial for its interactions with biological targets, influencing its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The compound has been shown to exhibit:

  • Enzyme Inhibition : It inhibits various enzymes involved in metabolic pathways, which can be pivotal in treating diseases such as cancer and inflammation.
  • Receptor Binding : The compound binds to specific receptors, modulating cellular responses that are critical in various physiological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have demonstrated significant anticancer properties. For instance, in vitro assays against various cancer cell lines have shown promising results:

Cell LineCompound Concentration (µM)IC50 Value (µM)
MCF70.512.50
A5490.326.00

These findings suggest that the compound possesses potent activity against breast and lung cancer cells, indicating its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating cytokine release. In vitro studies demonstrated that it significantly reduced levels of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be leveraged for treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. This highlights its potential utility as an antibacterial agent, particularly in the context of increasing antibiotic resistance .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

  • Cell Line Studies : Research conducted on MCF7 and A549 cell lines revealed that the compound effectively induces apoptosis, leading to decreased cell viability.
  • Inflammatory Disease Models : In animal models of inflammation, treatment with this compound resulted in reduced swelling and pain, corroborating its anti-inflammatory effects.
  • Antimicrobial Efficacy : The compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.

Comparison with Similar Compounds

3-(Phenylamino)propanohydrazide

  • Structure: Features a phenylamino group instead of pyridinylmethyl.
  • Reactivity : Reacts with aliphatic diketones (e.g., 2,4-pentanedione) to form pyrazole derivatives and with isocyanates to yield semicarbazides. These products cyclize into antimicrobial oxadiazoles or thiazoles under acidic conditions .
  • Bioactivity : Oxadiazole derivatives exhibit antimicrobial activity against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL .
  • Key Difference: The pyridinylmethyl group in the target compound may enhance electron-withdrawing effects, altering cyclization pathways and bioactivity compared to phenylamino analogs .

3-(9H-Carbazol-9-yl)propanohydrazide

  • Applications: Derivatives like (EZ)-N′-(4-chlorobenzylidene)-3-(9H-carbazol-9-yl)propanohydrazide show promise in neurodegenerative disorders due to high BBB permeability (predicted QPlogBB: 0.56) .
  • Comparison : The pyridinylmethyl group may reduce π-π stacking interactions compared to carbazole but improve solubility in aqueous media .

Substituted Hydrazides with Heterocyclic Moieties

3-[(3,5-Dioxo-1,2,4-triazin-6-yl)amino]propanohydrazide

  • Structure : Contains a triazinedione ring, a potent pharmacophore in kinase inhibitors.
  • Bioactivity : The trifluoromethylphenylidene substituent in derivatives enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Key Difference : The pyridinylmethyl group in the target compound may offer a balance between hydrophilicity and target engagement compared to highly electronegative trifluoromethyl groups .

2-(4-Chlorophenoxy)-N'-(3-thienylmethylene)propanohydrazide

  • Structure: Combines chlorophenoxy and thienyl groups, which confer redox activity.
  • Applications : Thienyl derivatives are explored for antioxidant properties, with IC₅₀ values < 50 µM in DPPH radical scavenging assays .

Hydrazides with Bioisosteric Replacements

3-(4-Hydroxyphenyl)propanohydrazide

  • Structure: Features a hydroxyphenyl group, a common bioisostere for phenol-containing drugs.
  • Physicochemical Properties : Lower logP (1.2) compared to the pyridinylmethyl analog (predicted logP: 1.8), suggesting reduced membrane permeability but improved solubility .
  • Applications : Used in prodrug designs for controlled release via hydrazone hydrolysis .

Comparative Data Table

Compound Key Substituent Bioactivity Highlights Physicochemical Properties Reference
3-[(3-Pyridinylmethyl)amino]propanohydrazide Pyridinylmethyl Potential CNS activity (predicted BBB+) logP: 1.8, TPSA: 75 Ų
3-(Phenylamino)propanohydrazide Phenylamino Antimicrobial (MIC: 8–32 µg/mL) logP: 2.1, TPSA: 68 Ų
3-(9H-Carbazol-9-yl)propanohydrazide Carbazole Neuroprotective (QPlogBB: 0.56) logP: 3.5, TPSA: 54 Ų
3-[(3,5-Dioxo-triazin-6-yl)amino]propanohydrazide Triazinedione Kinase inhibition (IC₅₀: <1 µM) logP: 1.4, TPSA: 120 Ų
2-(4-Chlorophenoxy)-N'-(thienyl)propanohydrazide Chlorophenoxy/thienyl Antioxidant (IC₅₀: 45 µM) logP: 2.6, TPSA: 85 Ų

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Pyridinylmethyl)amino]propanohydrazide
Reactant of Route 2
Reactant of Route 2
3-[(3-Pyridinylmethyl)amino]propanohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.